molecular formula C7H7ClN2O4 B2687291 3-Chloro-5,6-dimethoxy-2-nitropyridine CAS No. 1820718-15-7

3-Chloro-5,6-dimethoxy-2-nitropyridine

Cat. No. B2687291
CAS RN: 1820718-15-7
M. Wt: 218.59
InChI Key: ZUOGVXFPKFMNCU-UHFFFAOYSA-N
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Description

“3-Chloro-5,6-dimethoxy-2-nitropyridine” is a chemical compound with the molecular formula C7H7ClN2O4 . It has an average mass of 218.594 Da and a mono-isotopic mass of 218.009430 Da .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5,6-dimethoxy-2-nitropyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a chlorine atom, at the 5th and 6th positions with methoxy groups (-OCH3), and at the 2nd position with a nitro group (-NO2) .

Scientific Research Applications

Photophysical Effects of Metal-Carbon Bonds

Research on metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) reveals insights into their absorption spectra, emission properties, and metal-to-ligand charge-transfer transitions. These findings underscore the unique photophysical characteristics of these complexes, which are attributed to the synergistic function of ortho-metalated ligands as both sigma donors and pi acceptors (S. Sprouse et al., 1984).

Nucleophilic Substitutions at the Pyridine Ring

Kinetic studies on the reactions of 2-chloro-3-nitropyridine and 5-nitro isomer with morpholine and piperidine in various solvents reveal the influence of steric hindrance and stability of p-quinonoid structures on substitution reactions. These findings provide a deeper understanding of the reaction mechanisms and the factors affecting them (Ezzat A. Hamed, 1997).

Reaction of Disubstituted Nitropyridazine Oxides

The reaction dynamics of 3-chloro-6-methyl-4-nitropyridazine 1-oxide with methanolic ammonia and liquid ammonia have been explored, revealing the specificity of substitution reactions and the influence of the solvent on the reaction outcomes. This study offers insights into the reactivity and transformation possibilities of nitropyridazine oxides (T. Sakamoto & H. Plas, 1977).

Hydrogen from Water: A Photogeneration System

Research on the photogeneration of hydrogen from water, utilizing a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst, illustrates a novel approach to harnessing solar energy for hydrogen production. This study highlights the efficiency of light-driven hydrogen production and the potential for renewable energy technologies (Pingwu Du et al., 2008).

properties

IUPAC Name

5-chloro-2,3-dimethoxy-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4/c1-13-5-3-4(8)6(10(11)12)9-7(5)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOGVXFPKFMNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6-dimethoxy-2-nitropyridine

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